

Comparative analysis of 5-(Benzo[d]dioxol-5-yl)picolinic acid derivatives' activity

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Compound of Interest

Compound Name: 5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid

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A Comparative Analysis of the Biological Activities of 5-(Benzo[d]dioxol-5-yl)picolinic Acid and its Derivatives

This guide provides a comparative analysis of the biological activities of derivatives based on the 5-(benzo[d]dioxol-5-yl) scaffold. The information is targeted towards researchers, scientists, and professionals in drug development, offering a curated look at the current research landscape. This document summarizes key findings on the antibacterial, anticancer, and enzyme-inhibitory activities of these compounds, presenting available quantitative data, experimental methodologies, and visualizations of relevant biological pathways.

Introduction

The benzo[d][1][2]dioxole moiety is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities. Derivatives of 5-(benzo[d]dioxol-5-yl)picolinic acid and related structures have attracted significant interest due to their potential as therapeutic agents. This guide aims to collate and compare the reported activities of these derivatives to aid in future drug discovery and development efforts.

Antibacterial Activity

A series of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have been synthesized and evaluated for their antibacterial properties. These

compounds demonstrated significant activity against various Gram-positive and Gram-negative bacteria.[\[1\]](#)

Comparative Antibacterial Activity Data

Compound	Target Bacteria	MIC (nM)
Pyrrolidinomethanone derivative (4e)	Sarcina	80
Staphylococcus aureus		110
Hydroxypiperidinoethanone derivative (6c)	Sarcina	90

Experimental Protocols

Synthesis of 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (3): To a solution of chalcone (2) (1.0 g, 0.0043 mol) in absolute ethanol (30 mL), hydrazine hydrate (0.62 mL, 0.64 g, 0.012 mol) was added. The reaction mixture was refluxed for a specified period, cooled, and the resulting solid was filtered, washed, and recrystallized to yield the pyrazoline derivative (3).

[\[1\]](#)

Synthesis of 1-(5-(benzo[d][\[1\]](#)[\[2\]](#)dioxol-5-yl)-3-tert-butyl-4,5-dihdropyrazol-1-yl)-2-chloroethanone (5): To a stirred solution of pyrazoline (3) (0.5 g, 2 mmol) in 20 ml of chloroform, chloroacetyl chloride (0.16 ml, 0.23 g, 2 mmol) was added. The mixture was stirred at room temperature for 30 minutes. The reaction mixture was then washed with 10% NaHCO₃ solution (20 ml). The organic layer was separated, dried over Na₂SO₄, and evaporated under vacuum to give the crude product (5), which was then purified by crystallization.[\[1\]](#)

General procedure for the synthesis of N-substituted derivatives (6a-g): A mixture of the chloroacetyl derivative (5) (0.2 g, 0.6 mmol), the appropriate secondary amine (0.7 mmol), and anhydrous K₂CO₃ (0.1 g, 0.7 mmol) in dry acetone (20 ml) was refluxed for 12-15 hours. The solvent was evaporated, and the residue was treated with water and extracted with chloroform. The organic layer was dried and evaporated to yield the crude product, which was then purified.[\[1\]](#)

Antibacterial Screening (Agar Diffusion Test): The antibacterial activity was assessed using the agar diffusion method. The synthesized compounds were tested against a panel of Gram-positive and Gram-negative bacteria. The zone of inhibition was measured to determine the antibacterial efficacy. Minimum Inhibitory Concentration (MIC) values were determined for the most active compounds.[1]

Anticancer Activity

Derivatives of the benzo[d][1][2]dioxole scaffold have been investigated for their potential as anticancer agents, showing activity against various cancer cell lines.

Comparative Anticancer Activity Data

Compound	Cancer Cell Line	IC50 (μM)
(R)-5-(benzo[d][1][2]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6)	H1975 (NSCLC, L858R/T790M)	0.92 ± 0.19
HCC827 (NSCLC, Del19)		0.014 ± 0.01
N-(methoxyphenyl)benzo[d][1][2]dioxole-5-carboxamide (2a)	Hep3B (Liver Cancer)	Potent activity reported
2-(6-(2,4-dichlorobenzoyl)benzo[d][1][2]dioxol-5-yl)acetic acid (4f)	HeLa (Cervical Carcinoma)	Not specified, but potent against COX-1
Methyl 2-(6-(2-iodobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate (3b)	HeLa (Cervical Carcinoma)	Not specified, but potent against COX-1 and COX-2

Experimental Protocols

Synthesis of N-(methoxyphenyl)benzo[d][1][2]dioxole-5-carboxamide (2a & 2b): 3,4-(Methylenedioxy)benzoic acid (1) (1.5 mmol) was dissolved in dichloromethane (15 ml). To this solution, DMAP (0.3 mmol) and EDC (1.8 mmol) were added, and the mixture was stirred

under nitrogen at room temperature for 1 hour. Subsequently, the appropriate aniline derivative (1.8 mmol) was added, and the mixture was stirred for 24-78 hours.[3]

Cell Proliferation Assay: The anti-proliferative activities of the compounds were evaluated against various cancer cell lines. For instance, the activity of compound B6 was tested against EGFR-expressing cells, including mutant variations.[4]

In vivo Tumor Growth Inhibition: The in vivo anticancer efficacy of promising compounds was evaluated in tumor xenograft models. For example, the effect of compound B6 on H1975 tumor growth was assessed.[4]

Cytotoxicity Assay (MTS): The cytotoxicity of synthesized compounds was evaluated using the MTS assay against cell lines such as the HeLa cervical carcinoma cell line.[5]

Enzyme Inhibitory Activity

Several benzo[d][1][2]dioxole derivatives have been identified as potent inhibitors of various enzymes implicated in disease, such as Bmx and Cyclooxygenases (COX).

Comparative Enzyme Inhibitory Activity Data

Compound	Target Enzyme	IC50
(R)-5-(benzo[d][1][2]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6)	Bmx	35.7 ± 0.1 nM
2-(6-(2,4-dichlorobenzoyl)benzo[d][1][2]dioxol-5-yl)acetic acid (4f)	COX-1	0.725 μM
Methyl 2-(6-(2-iodobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate (3b)	COX-1	1.12 μM
COX-2		1.3 μM

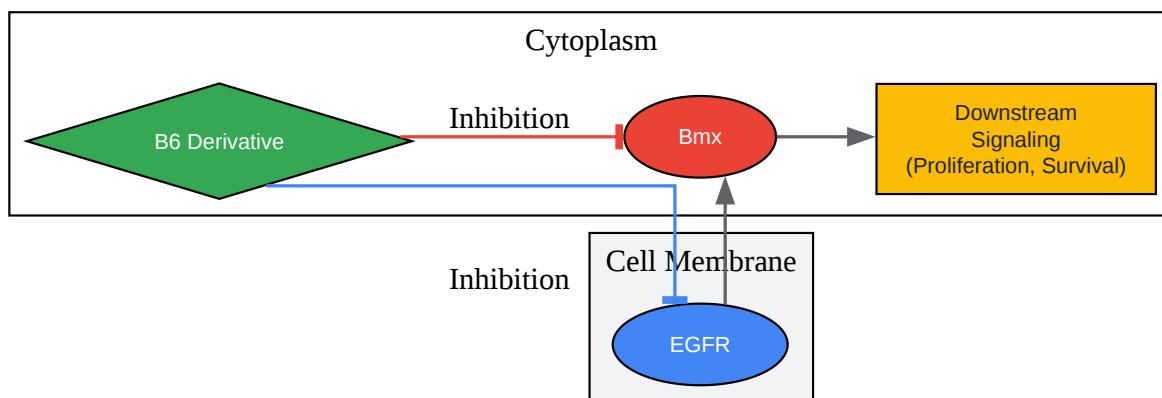
Experimental Protocols

Enzyme Potency Assay: The inhibitory activity of the compounds against specific enzymes was determined using appropriate enzyme assays. For instance, the potency of compound B6 against Bmx and other kinases was evaluated to determine its selectivity.[4]

COX Inhibition Assay: The in vitro inhibitory activity of the synthesized compounds on COX-1 and COX-2 enzymes was evaluated. The IC50 values were determined to quantify the potency and selectivity of the compounds.[5]

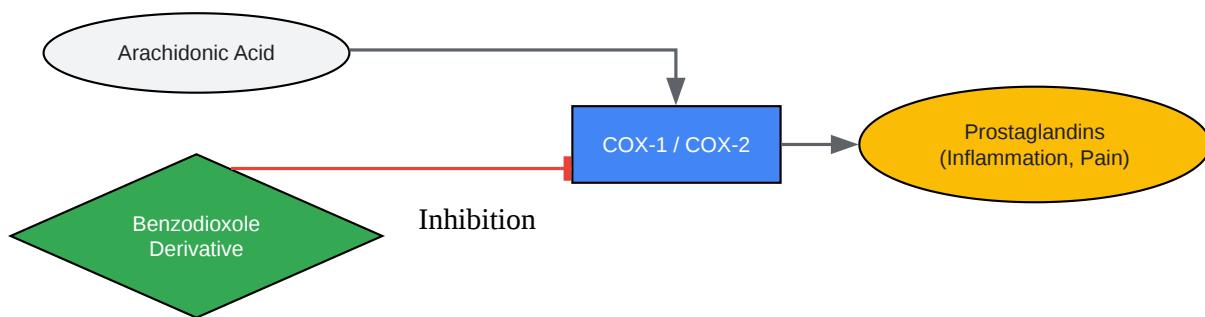
Signaling Pathways and Experimental Workflows

The biological activities of these derivatives are often linked to their interaction with specific signaling pathways. Visual representations of these pathways and experimental workflows are provided below.



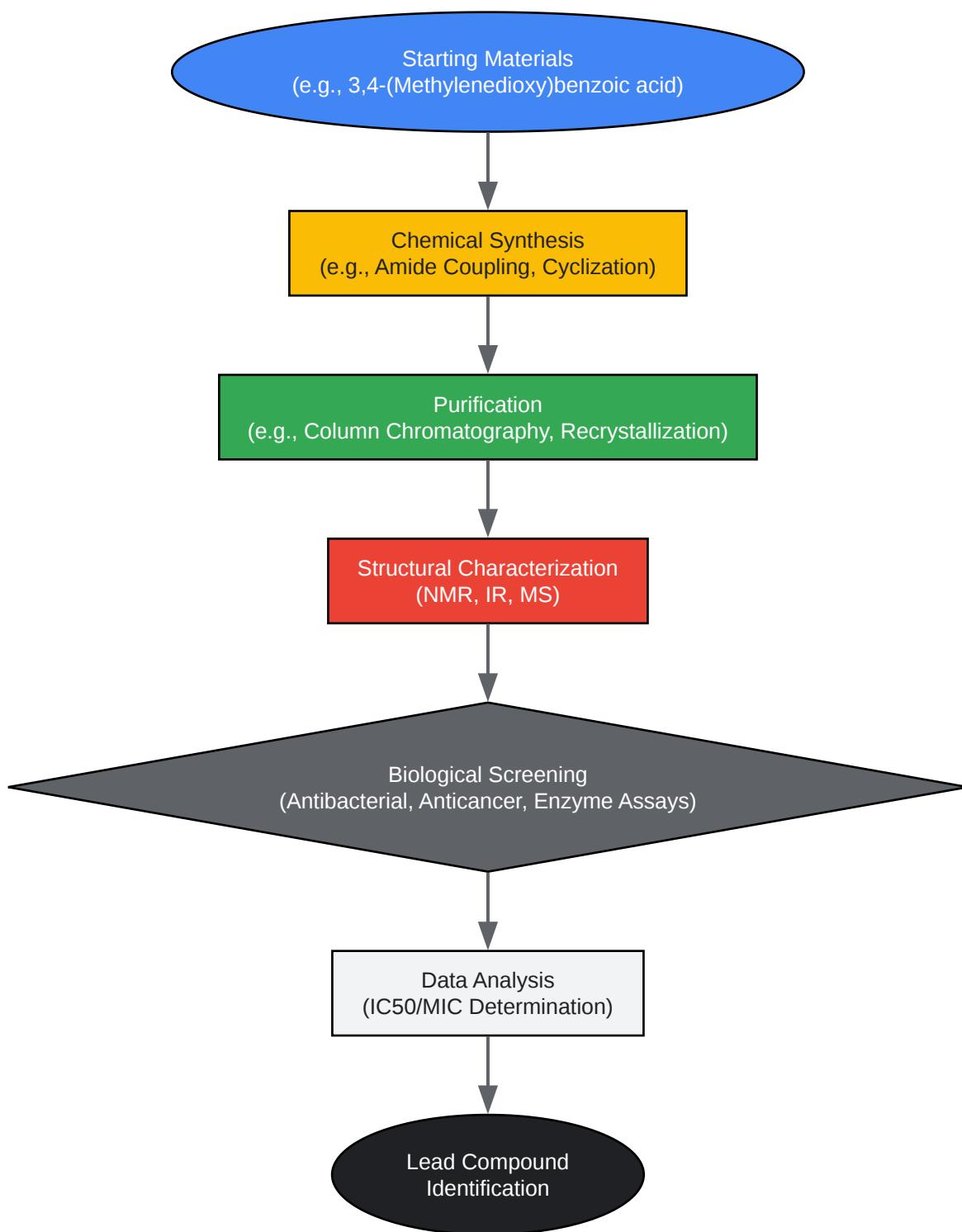
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Caption: Inhibition of Bmx and EGFR signaling pathways by a 5-(benzo[d]dioxol-5-yl) derivative.



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Caption: Inhibition of the Cyclooxygenase (COX) pathway by benzodioxole derivatives.



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Caption: General experimental workflow for the synthesis and screening of benzodioxole derivatives.

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